Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine
CAS No.:
Cat. No.: VC13384402
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3 |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 2-(3,4-dihydro-2H-quinoxalin-1-yl)-N,N-dimethylethanamine |
| Standard InChI | InChI=1S/C12H19N3/c1-14(2)9-10-15-8-7-13-11-5-3-4-6-12(11)15/h3-6,13H,7-10H2,1-2H3 |
| Standard InChI Key | JNAPSHULLULWJD-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1CCNC2=CC=CC=C21 |
| Canonical SMILES | CN(C)CCN1CCNC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine features a bicyclic tetrahydroquinoxaline system fused to a dimethylaminoethyl group. The tetrahydroquinoxaline moiety consists of a benzene ring fused to a partially saturated piperazine-like ring, with two adjacent nitrogen atoms at positions 1 and 4. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1018587-38-6 | |
| Molecular Formula | ||
| Molecular Weight | 205.30 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
The absence of experimental physicochemical data (e.g., density, boiling point) underscores the need for further characterization .
Spectroscopic Characterization
While direct spectral data for this compound is unavailable, analogous tetrahydroquinoxaline derivatives are typically analyzed via:
-
-NMR: Peaks between 2.2–3.5 ppm for methyl and ethyl groups adjacent to nitrogen, and aromatic protons in the 6.5–7.5 ppm range .
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-NMR: Signals near 40–50 ppm for groups and 110–150 ppm for aromatic carbons .
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Mass Spectrometry: A molecular ion peak at m/z 205.30 consistent with the molecular weight .
Synthetic Approaches
Pd-Catalyzed Carboamination Reactions
Palladium-catalyzed carboamination has emerged as a versatile method for constructing tetrahydroquinoxaline frameworks. For example, Wolfe and Hopkins demonstrated the enantioselective synthesis of tetrahydroquinoxalines via intramolecular alkene carboamination using chiral ligands (e.g., Segphos), achieving yields up to 85% . While their work focused on substituted benzene derivatives, the methodology could plausibly adapt to synthesize dimethyl[2-(tetrahydroquinoxalin-1-yl)ethyl]amine by selecting appropriate amine and alkene precursors.
Sulfonylation and Amine Conjugation
A general synthesis route for tetrahydroquinoxaline sulfonamides involves reacting sulfonyl chlorides with primary amines. For instance, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride was refluxed with 2-aminothiazole or 4-fluoroaniline to yield sulfonamide derivatives . Although dimethyl[2-(tetrahydroquinoxalin-1-yl)ethyl]amine lacks a sulfonamide group, similar strategies could functionalize the tetrahydroquinoxaline core with dimethylaminoethyl side chains via nucleophilic substitution or reductive amination.
Future Directions
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